molecular formula C10H14ClNO B594616 (R)-3-Phenoxypyrrolidine HCl CAS No. 1366664-52-9

(R)-3-Phenoxypyrrolidine HCl

Cat. No.: B594616
CAS No.: 1366664-52-9
M. Wt: 199.678
InChI Key: NHLZTNBPPGIUMZ-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Phenoxypyrrolidine hydrochloride is a chiral compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a phenoxy group, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Phenoxypyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Substitution Reaction: The phenoxy group is introduced via a nucleophilic substitution reaction. This step often involves the use of phenol and a suitable leaving group on the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Phenoxypyrrolidine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-3-Phenoxypyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Phenoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Phenoxypyrrolidine hydrochloride: The enantiomer of ®-3-Phenoxypyrrolidine hydrochloride, with similar chemical properties but different biological activity.

    3-Phenoxypyrrolidine: The non-chiral form of the compound, lacking the specific stereochemistry of the ®-enantiomer.

    Phenylpyrrolidine derivatives: Compounds with similar structural motifs but different substituents on the pyrrolidine ring.

Uniqueness

®-3-Phenoxypyrrolidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. This makes it particularly valuable in the development of enantioselective drugs and other bioactive molecules.

Properties

IUPAC Name

(3R)-3-phenoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLZTNBPPGIUMZ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.